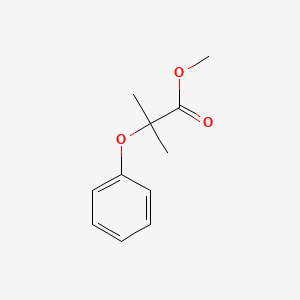Methyl 2-phenoxyisobutyrate
CAS No.: 72278-52-5
Cat. No.: VC3920223
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72278-52-5 |
|---|---|
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | methyl 2-methyl-2-phenoxypropanoate |
| Standard InChI | InChI=1S/C11H14O3/c1-11(2,10(12)13-3)14-9-7-5-4-6-8-9/h4-8H,1-3H3 |
| Standard InChI Key | UAQIYYDCUSJYRL-UHFFFAOYSA-N |
| SMILES | CC(C)(C(=O)OC)OC1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C(=O)OC)OC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
Methyl 2-phenoxyisobutyrate features a phenoxy group attached to a branched ester backbone. Key identifiers include:
The compound’s 3D conformation reveals a planar phenoxy ring and a sterically hindered ester group, influencing its reactivity and solubility .
Synthesis and Industrial Production
Synthetic Routes
Methyl 2-phenoxyisobutyrate is synthesized via esterification of 2-methyl-2-phenoxypropionic acid with methanol, catalyzed by sulfuric acid . A patented method involves:
-
Alkylation of Phenol Derivatives:
-
Oxime Formation:
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | KOH, DMSO, 50°C, 3 hrs | 50 |
| Oxime Formation | NHOH·HCl, pyridine, reflux | 70–80 |
Industrial Scalability
Optimized protocols use continuous reactors and fractional distillation to enhance purity (>98%) and throughput . Solvent recovery systems minimize waste, aligning with green chemistry principles .
Physicochemical Properties
Solubility and Stability
-
Solubility: Miscible with organic solvents (e.g., ethyl ether, chloroform); limited water solubility .
-
Hydrolytic Sensitivity: Undergoes hydrolysis in acidic/basic media to yield 2-methyl-2-phenoxypropionic acid .
Spectroscopic Data
Pharmacological Applications
Hypolipidemic and Hypocholesterolemic Activity
Methyl 2-phenoxyisobutyrate derivatives exhibit:
-
H1 Receptor Antagonism: Selective inhibition of histamine receptors, reducing allergic responses without cardiovascular side effects .
-
Therapeutic Index: 10-fold higher than clofibrate analogs, enhancing safety in long-term use .
Hepatoprotective and Choleretic Effects
-
Veterinary Use: Sodium salts of related acids (e.g., HEPAGEN®) show efficacy in liver protection and bile secretion .
-
Bioavailability: Quaternary ammonium salts (e.g., betaine complexes) improve solubility and reduce irritation compared to sodium salts .
Analytical Methods
Chromatographic Techniques
Quality Control Specifications
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98% |
| Residual Solvents | <0.1% (ICH Q3C) |
| Heavy Metals | <10 ppm (USP <231>) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume